molecular formula C16H24N2O3 B10885142 N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide

N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide

Cat. No.: B10885142
M. Wt: 292.37 g/mol
InChI Key: ZWPASDXYJGLHBG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide is a chemical compound with a complex structure that includes a piperidine ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine and a suitable amide-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or piperidine derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide
  • N-(3,5-dimethoxyphenyl)-3-(morpholin-1-yl)propanamide
  • N-(3,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide

Uniqueness

N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide is unique due to its specific combination of a dimethoxyphenyl group and a piperidine ring, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C16H24N2O3/c1-20-14-10-13(11-15(12-14)21-2)17-16(19)6-9-18-7-4-3-5-8-18/h10-12H,3-9H2,1-2H3,(H,17,19)

InChI Key

ZWPASDXYJGLHBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCN2CCCCC2)OC

Origin of Product

United States

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